molecular formula C16H22N2O4 B355986 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 940218-46-2

5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid

Cat. No.: B355986
CAS No.: 940218-46-2
M. Wt: 306.36g/mol
InChI Key: PAKNSOTVIKMYNE-UHFFFAOYSA-N
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Description

5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid is a synthetic compound of interest in chemical biology and medicinal chemistry research. Its structure, featuring an anilino core with diethylamide and carboxylic acid termini, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize the carboxylic acid moiety for bioorthogonal conjugation strategies, enabling the attachment of this scaffold to other molecules, biomolecules, or solid supports under cell-compatible conditions . The diethylamide group can serve as a key pharmacophore, and its presence can be exploited to study structure-activity relationships (SAR) in drug discovery efforts, particularly for targets where amide-containing motifs are prevalent. This compound is a versatile building block for constructing chemical probes and is useful in the development of targeted photo-crosslinking agents to investigate protein-ligand interactions . Its primary research value lies in its application for probing biological mechanisms and as a precursor in the synthesis of potential therapeutic agents, including kinase inhibitors and other small-molecule modulators of protein function .

Properties

IUPAC Name

5-[3-(diethylcarbamoyl)anilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-18(4-2)16(22)12-7-5-8-13(11-12)17-14(19)9-6-10-15(20)21/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKNSOTVIKMYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Anilino Intermediate

The synthesis begins with the preparation of the anilino intermediate, 3-[(diethylamino)carbonyl]aniline. This step typically involves the acylation of aniline derivatives using diethylcarbamoyl chloride in the presence of a base such as cesium carbonate. The reaction proceeds in polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) at elevated temperatures (90–120°C). Catalytic systems, including tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), facilitate efficient coupling.

For example, a suspension of 5-chloro-2-nitrobenzonitrile and morpholin-3-one in dioxane, heated at 120°C for 24 hours with Pd2(dba)3 and Xantphos, yields a nitro-substituted benzonitrile intermediate. While this example pertains to morpholin-3-one derivatives, analogous conditions apply to the diethylamino carbonyl group introduction in the target compound.

Coupling with Pentanoic Acid Derivatives

The anilino intermediate undergoes amidation with 5-oxopentanoic acid. This step employs activating agents such as ethyl chloroformate or carbodiimides (e.g., EDC/HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically conducted at room temperature to prevent racemization. For instance, a DCM solution of 3-[(diethylamino)carbonyl]aniline and 5-oxopentanoic acid, treated with EDC and HOBt, produces the target compound after 12–24 hours.

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Coupling

Palladium catalysts, particularly Pd2(dba)3 and copper iodide (CuI), are critical for C–N bond formation. In a representative procedure, 5-iodopyridin-2-amine reacts with morpholin-3-one in dioxane using Pd2(dba)3, Xantphos, and cesium carbonate at 110°C, achieving quantitative yields. Similar conditions, adapted for the target compound, involve substituting morpholin-3-one with 5-oxopentanoic acid derivatives.

Table 1: Catalytic Systems for C–N Coupling

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd2(dba)3/Xantphos1,4-Dioxane12085
CuI/N,N'-dimethylethylenediamineToluene11085
Pd2(dba)3/Cs2CO3Dioxane110100

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. Non-polar solvents like toluene favor Ullmann-type couplings, while polar solvents (dioxane, DMF) enhance Buchwald-Hartwig aminations. Bases such as cesium carbonate or potassium phosphate are preferred for their ability to deprotonate amines without side reactions.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to optimize mass transfer and thermal control. For example, a palladium-packed column reactor facilitates the coupling of 3-[(diethylamino)carbonyl]aniline with 5-oxopentanoic acid chloride at 150°C, achieving >90% conversion in 10 minutes. Automated purification via simulated moving bed chromatography ensures >99% purity.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling the anilino intermediate with 5-oxopentanoic acid and catalytic Pd nanoparticles for 2 hours yields the target compound with 78% efficiency, reducing waste generation by 40% compared to traditional methods.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as over-acylation or dimerization, are minimized by controlling stoichiometry (1:1.05 molar ratio of amine to acylating agent) and using scavengers like molecular sieves.

Purification Techniques

Silica gel chromatography remains the standard for laboratory-scale purification, while industrial processes favor crystallization from ethanol/water mixtures. For example, cooling a saturated solution of the crude product in ethanol yields needle-like crystals with 95% recovery .

Chemical Reactions Analysis

5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, thereby inhibiting their activity. The anilino group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Alkylamino Carbonyl Substitutions

Compound Name Substituents Molecular Formula Key Properties References
5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid Dipropylamino at para position C₁₈H₂₅N₂O₄ Higher molecular weight (FW 349.4) compared to diethyl variant; altered lipophilicity due to longer alkyl chains
5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid Diethylamino at para position C₁₆H₂₁N₂O₄ FW 306.36; likely improved solubility in polar solvents compared to dipropyl analog
5-(3,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid 3,5-dichloro and 3,3-dimethyl groups C₁₃H₁₅Cl₂NO₃ Chlorine atoms enhance electronegativity; dimethyl branching may reduce crystallinity

Key Observations :

  • Diethyl and dipropylamino groups influence solubility and bioavailability.
  • Halogenation (e.g., Cl) introduces electron-withdrawing effects, which could enhance binding to biological targets but may also increase toxicity .

Cyclic Amine and Acyl Modifications

Compound Name Substituents Molecular Formula Key Properties References
5-[4-(Azepane-1-carbonyl)anilino]-5-oxopentanoic acid Azepane (7-membered ring) at para position C₁₉H₂₅N₂O₄ Cyclic amine may improve metabolic stability; larger ring size could sterically hinder interactions
5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid 3-methylbutanoyl acyl group C₁₆H₂₁N₂O₄ Acyl substitution introduces steric bulk; potential for altered enzymatic hydrolysis rates

Key Observations :

  • Cyclic amines (e.g., azepane) enhance rigidity and may improve receptor affinity compared to linear alkylamino groups .
  • Acylated derivatives (e.g., 3-methylbutanoyl) could act as prodrugs, requiring enzymatic cleavage for activation .

Biological Activity

5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid, with the molecular formula C16H22N2O4 and CAS number 940218-46-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C16H22N2O4
  • Molecular Weight : 306.36 g/mol
  • IUPAC Name : 5-[3-(diethylcarbamoyl)anilino]-5-oxopentanoic acid
  • Structure :

    Chemical Structure

This compound features a diethylamino group that can interact with various biological targets, potentially influencing enzyme activities and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with proteins. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.
  • Receptor Modulation : It could act as a modulator for certain receptors, affecting signaling pathways within cells.

2. Enzyme Interaction Studies

The compound has been utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to interact with enzymes makes it a valuable probe in biochemical research.

3. Potential Therapeutic Uses

Given its structural characteristics, there is potential for this compound in therapeutic applications targeting metabolic pathways or diseases influenced by enzyme activity.

Case Study 1: Enzyme Inhibition

A study exploring the inhibition of specific enzymes by compounds similar to this compound found that these compounds effectively decreased enzyme activity through competitive inhibition mechanisms. The diethylamino group was crucial for binding affinity, enhancing the overall inhibitory effect.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various carboxylic acids, derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although direct studies on this specific compound are sparse, the structural similarities suggest potential efficacy in antimicrobial applications .

Data Tables

PropertyValue
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Boiling PointPredicted: 591.1 °C
DensityPredicted: 1.201 g/cm³
pKaPredicted: 4.63

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid, and what purification challenges might arise?

  • Methodological Answer : The synthesis typically involves coupling the diethylamino-carbonyl aniline moiety to a glutaric acid derivative via amide bond formation. Key steps include:

  • Activation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the aniline derivative.
  • Purification : Challenges arise due to polar by-products; column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) to resolve the diethylamino, carbonyl, and aromatic protons. 1H^1H-13C^{13}C HSQC can clarify coupling patterns.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl stretches (amide I band ~1650 cm1^{-1}) and secondary amide N-H bends .

Q. How do solubility properties influence experimental design for this compound?

  • Methodological Answer :

  • Solvent Selection : Test solubility in DMSO (for stock solutions), methanol, and aqueous buffers (pH-dependent solubility due to carboxylic acid group).
  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the amide bond. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield while minimizing by-product formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to evaluate temperature, solvent polarity, and catalyst concentration.
  • Catalyst Screening : Test alternatives to EDC (e.g., DCC or HATU) with additives like DMAP to enhance efficiency.
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Protocols : Standardize assay conditions (e.g., cell line passage number, serum-free media) and validate via positive/negative controls.
  • Dose-Response Curves : Use Hill slope analysis to compare potency across studies.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability and identify confounding variables (e.g., solvent used in assays) .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization strategies .

Q. What advanced analytical approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).
  • LC-MS/MS : Monitor degradation products (e.g., hydrolyzed amide bonds) and quantify half-life.
  • Circular Dichroism : Assess conformational changes in buffered solutions .

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